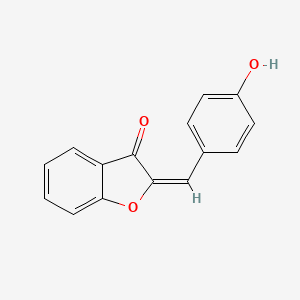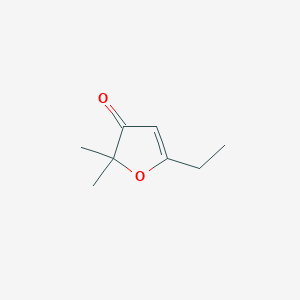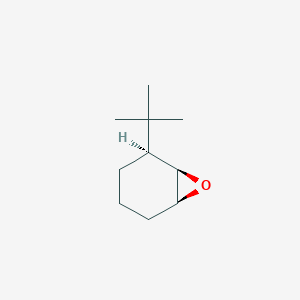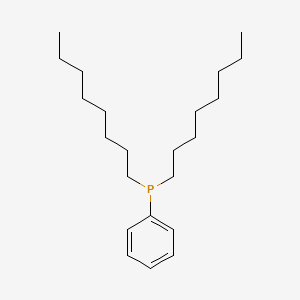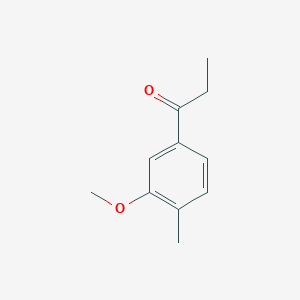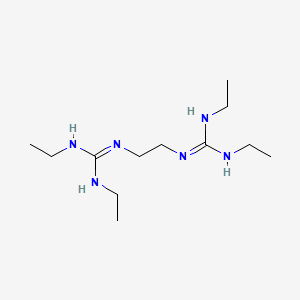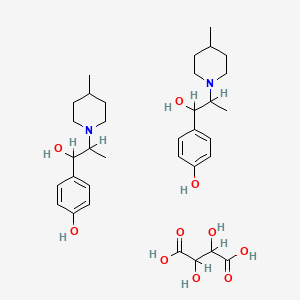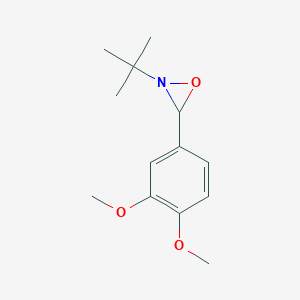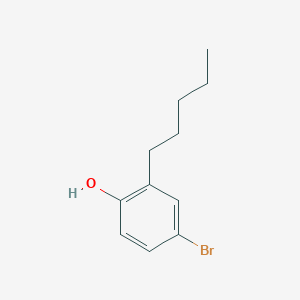
2'-Hydroxybutyrophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxybutyrophenone oxime is a chemical compound that belongs to the oxime family Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxybutyrophenone oxime typically involves the reaction of 2’-hydroxybutyrophenone with hydroxylamine hydrochloride. This reaction is usually carried out in a basic aqueous medium with pH adjustment. The reaction can be represented as follows:
2’-Hydroxybutyrophenone+Hydroxylamine Hydrochloride→2’-Hydroxybutyrophenone Oxime+HCl
Industrial Production Methods: In industrial settings, the synthesis can be optimized using microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time. For instance, silica gel can be used as a catalyst under microwave irradiation to achieve high yields of the oxime .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxybutyrophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used to substitute the oxime group under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2’-Hydroxybutyrophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2’-Hydroxybutyrophenone oxime involves its interaction with specific molecular targets. For instance, in the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring its activity . The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate and displacing the enzyme.
Comparison with Similar Compounds
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes.
Methoxime: Known for its use in medicinal chemistry.
Uniqueness: 2’-Hydroxybutyrophenone oxime is unique due to its specific structural features, which confer distinct reactivity and stability compared to other oximes. Its hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-propylcarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-2-5-9(11-13)8-6-3-4-7-10(8)12/h3-4,6-7,12-13H,2,5H2,1H3/b11-9+ |
InChI Key |
AOSGOCYIFCTFQU-PKNBQFBNSA-N |
Isomeric SMILES |
CCC/C(=N\O)/C1=CC=CC=C1O |
Canonical SMILES |
CCCC(=NO)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



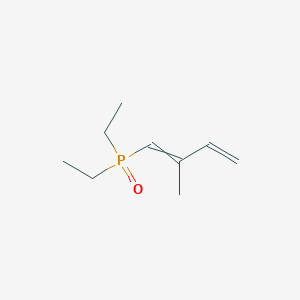

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
